molecular formula C15H20N4O2 B12814635 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione CAS No. 28360-61-4

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione

Cat. No.: B12814635
CAS No.: 28360-61-4
M. Wt: 288.34 g/mol
InChI Key: OIEQXIBBHRIICG-UHFFFAOYSA-N
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Description

4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione is a complex organic compound that features a quinazoline ring fused with a piperidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Ring: Starting with an appropriate aniline derivative, the quinazoline ring can be constructed through a series of cyclization reactions. For instance, the reaction of 2-aminobenzamide with an aldehyde under acidic conditions can yield the quinazoline core.

    Introduction of the Piperidinedione Moiety: The piperidinedione structure can be introduced via a condensation reaction between the quinazoline derivative and a suitable diketone, such as succinic anhydride, under basic conditions.

    Final Assembly: The final step involves the coupling of the quinazoline and piperidinedione fragments through a nucleophilic substitution reaction, often facilitated by a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

Medically, 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione is explored for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its interaction with molecular targets involved in these conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s activity and affecting cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Amino-4-quinazolinyl)methyl)-2,6-piperidinedione: Lacks the 8-methyl group, which may affect its biological activity and chemical reactivity.

    4-((2-Amino-8-methyl-5,6,7,8-tetrahydroquinazolinyl)methyl)-2,6-piperidinedione: Similar structure but without the tetrahydro modification, potentially leading to different pharmacokinetic properties.

Uniqueness

The presence of the 8-methyl group and the tetrahydro modification in 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione distinguishes it from similar compounds. These structural features may enhance its stability, bioavailability, and interaction with specific molecular targets, making it a unique candidate for further research and development.

Properties

CAS No.

28360-61-4

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21)

InChI Key

OIEQXIBBHRIICG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C(N=C(N=C12)N)CC3CC(=O)NC(=O)C3

Origin of Product

United States

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